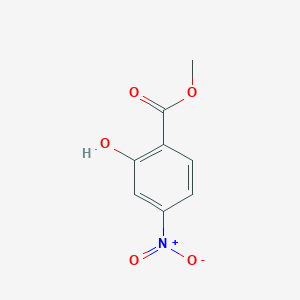

Methyl 2-hydroxy-4-nitrobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165605. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-hydroxy-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-14-8(11)6-3-2-5(9(12)13)4-7(6)10/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODUOCYKSQVFSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10159972 | |

| Record name | Salicylic acid, 4-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13684-28-1 | |

| Record name | Salicylic acid, 4-nitro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013684281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13684-28-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165605 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Salicylic acid, 4-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-hydroxy-4-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 2-hydroxy-4-nitrobenzoate, a valuable intermediate in organic synthesis. This document details the primary synthetic pathways, experimental protocols, and quantitative data to support research and development in the pharmaceutical and chemical industries.

Introduction

This compound (CAS No. 13684-28-1) is an aromatic ester containing both a hydroxyl and a nitro functional group. These functionalities make it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and other fine chemicals. This guide will explore the two primary routes for its synthesis: the esterification of 4-nitrosalicylic acid and the direct nitration of methyl salicylate.

Synthetic Pathways

There are two main strategies for the synthesis of this compound, each with its own advantages and challenges.

Pathway A: Esterification of 4-Nitrosalicylic Acid

This two-step approach first involves the synthesis of the precursor, 4-nitrosalicylic acid, followed by its esterification with methanol.

-

Step 1: Synthesis of 4-Nitrosalicylic Acid: 4-Nitrosalicylic acid can be prepared from 2-amino-4-nitrobenzoic acid through a diazotization reaction, followed by hydrolysis of the diazonium salt.[1] Another reported method is the nitrosation of 4-aminosalicylic acid.[2]

-

Step 2: Esterification: The resulting 4-nitrosalicylic acid is then esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid. This is a classic Fischer esterification reaction.

Pathway B: Direct Nitration of Methyl Salicylate

This method involves the direct introduction of a nitro group onto the aromatic ring of methyl salicylate. A significant challenge in this approach is achieving regioselectivity, as the nitration of methyl salicylate can yield a mixture of isomers, including the 3-nitro and 5-nitro derivatives.[3][4] Controlling the reaction conditions and the choice of nitrating agent are crucial for favoring the formation of the desired 4-nitro isomer.

Detailed Experimental Protocols

The following protocols are based on established chemical literature for similar transformations and provide a starting point for the synthesis of this compound.

Pathway A: Esterification of 4-Nitrosalicylic Acid

3.1.1. Synthesis of 4-Nitrosalicylic Acid from 2-Amino-4-nitrobenzoic Acid

-

Reagents: 2-Amino-4-nitrobenzoic acid, Sodium nitrite, Sulfuric acid, Water.

-

Procedure:

-

Dissolve 2-amino-4-nitrobenzoic acid in concentrated sulfuric acid at a low temperature (0-5 °C).

-

Slowly add a solution of sodium nitrite in water to the reaction mixture while maintaining the low temperature to form the diazonium salt.

-

After the addition is complete, allow the mixture to stir for a short period.

-

Carefully add the diazonium salt solution to boiling water to facilitate the hydrolysis of the diazonium group to a hydroxyl group.

-

Cool the reaction mixture to induce precipitation of 4-nitrosalicylic acid.

-

Filter the crude product, wash with cold water, and dry. Recrystallization from a suitable solvent may be necessary for purification.

-

3.1.2. Esterification of 4-Nitrosalicylic Acid

-

Reagents: 4-Nitrosalicylic acid, Methanol, Concentrated Sulfuric Acid.

-

Procedure:

-

Suspend 4-nitrosalicylic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux the reaction mixture for several hours until the reaction is complete (monitor by TLC).

-

After cooling, remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound.

-

Purify the crude product by recrystallization or column chromatography.

-

Pathway B: Regioselective Nitration of Methyl Salicylate

-

Reagents: Methyl salicylate, Nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or other regioselective nitrating agents), Sulfuric acid (if not part of the nitrating agent).

-

Procedure:

-

Dissolve methyl salicylate in a suitable solvent (e.g., concentrated sulfuric acid) and cool the mixture to 0-5 °C.

-

Slowly add the nitrating agent dropwise to the cooled solution while maintaining the temperature.

-

After the addition is complete, allow the reaction to stir at a controlled temperature for a specific duration to ensure complete reaction and maximize the yield of the 4-nitro isomer.

-

Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

-

Filter the crude product, wash thoroughly with cold water to remove any residual acid.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to separate the desired 4-nitro isomer from other isomers.

-

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of nitroaromatic compounds, which can be used as a reference for optimizing the synthesis of this compound.

| Parameter | Pathway A (Esterification) | Pathway B (Direct Nitration) | Reference |

| Starting Material | 4-Nitrosalicylic Acid | Methyl Salicylate | - |

| Key Reagents | Methanol, H₂SO₄ | HNO₃, H₂SO₄ | - |

| Reaction Temperature | Reflux | 0-15 °C | [3] |

| Reaction Time | Several hours | 1-2 hours | [3] |

| Typical Yield | >80% (for similar esterifications) | Variable, dependent on regioselectivity | - |

| Purity of Final Product | >95% (after purification) | >95% (after purification) | [5] |

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons, the hydroxyl proton, and the methyl ester protons. The specific chemical shifts and coupling constants will be indicative of the 4-nitro substitution pattern. |

| ¹³C NMR | Resonances for the carbonyl carbon, the aromatic carbons (with distinct shifts due to the substituents), and the methyl carbon of the ester. |

| IR Spectroscopy | Characteristic absorption bands for the hydroxyl group (O-H stretch), the carbonyl group of the ester (C=O stretch), the nitro group (N-O stretches), and the aromatic ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (197.15 g/mol ). |

Note: Detailed spectroscopic data for this compound can be found in chemical databases such as ChemicalBook.

Visualizations

Synthesis Pathways

References

- 1. researchgate.net [researchgate.net]

- 2. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Nitration Reaction betweem Methyl Salicylate and Iron(Ⅲ) Nitrate and its Regioselectivity [yyhx.ciac.jl.cn]

- 5. This compound 95% | CAS: 13684-28-1 | AChemBlock [achemblock.com]

A Comprehensive Technical Guide to Methyl 2-hydroxy-4-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxy-4-nitrobenzoate is an aromatic ester of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a nitro group and a hydroxyl group on the benzene ring, provides a versatile scaffold for the development of novel compounds with potential therapeutic applications. The electron-withdrawing nature of the nitro group and the hydrogen-bonding capability of the hydroxyl group influence the molecule's reactivity and potential biological interactions. This technical guide provides an in-depth overview of the chemical properties, synthesis, and analytical characterization of this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are crucial for its handling, storage, and application in experimental settings.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 13684-28-1 | [1] |

| Molecular Formula | C₈H₇NO₅ | [1] |

| Molecular Weight | 197.15 g/mol | [1] |

| Appearance | Solid | |

| Density | 1.4±0.1 g/cm³ | |

| Boiling Point | 324.5±32.0 °C at 760 mmHg | |

| Flash Point | 150.1±25.1 °C | [1] |

| PSA (Polar Surface Area) | 92.35 Ų | [1] |

| Exact Mass | 197.032425 | [1] |

Spectroscopic Data

The structural elucidation of this compound relies on various spectroscopic techniques. While publicly available, high-resolution spectra for this specific compound are limited, data for closely related isomers and precursors provide valuable reference points. Key expected spectral features are summarized in Table 2. ChemicalBook indicates the availability of 1H NMR, 13C NMR, IR, and Mass spectra for this compound.[2]

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the aromatic protons (likely showing complex splitting patterns due to substitution), a singlet for the methyl ester protons, and a broad singlet for the hydroxyl proton. The exact chemical shifts would be influenced by the positions of the nitro and hydroxyl groups. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the aromatic carbons (with shifts influenced by the electron-withdrawing nitro group and electron-donating hydroxyl group), and the methyl carbon of the ester. |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of the ester, the N-O stretches of the nitro group, and C-H and C=C stretches of the aromatic ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of the methoxy group, the nitro group, and other fragments. |

Experimental Protocols

The synthesis of this compound can be approached through two primary synthetic routes: the nitration of a hydroxylated benzoate precursor or the esterification of a nitrated hydroxybenzoic acid. Detailed experimental protocols for analogous reactions are provided below as a guide for laboratory synthesis.

Synthesis Route 1: Nitration of Methyl 2-hydroxybenzoate

This method involves the electrophilic aromatic substitution of Methyl 2-hydroxybenzoate (Methyl Salicylate) using a nitrating agent. The hydroxyl group is an ortho-, para-director; therefore, careful control of reaction conditions is necessary to favor the formation of the desired 4-nitro isomer.

Experimental Workflow: Nitration of an Aromatic Ester

Caption: Workflow for the nitration of Methyl 2-hydroxybenzoate.

Detailed Methodology (Adapted from the nitration of methyl benzoate): [3][4][5][6][7]

-

Preparation of the Nitrating Mixture: In a separate flask, cautiously add a specific volume of concentrated nitric acid to an equal volume of concentrated sulfuric acid. This mixture should be prepared in an ice bath to dissipate the heat generated.

-

Reaction Setup: Dissolve Methyl 2-hydroxybenzoate in a minimal amount of concentrated sulfuric acid in a reaction flask equipped with a magnetic stirrer. Cool the flask in an ice-salt bath to maintain a temperature between 0 and 10 °C.

-

Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of Methyl 2-hydroxybenzoate. The temperature of the reaction mixture must be carefully monitored and maintained below 15 °C to minimize the formation of by-products.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for a designated period (e.g., 15-30 minutes) to ensure the reaction goes to completion.

-

Work-up: Pour the reaction mixture slowly onto crushed ice with constant stirring. The crude product will precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove any residual acid. A subsequent wash with a small amount of cold methanol can help remove some impurities.[3][5] The crude product can then be purified by recrystallization from a suitable solvent system, such as ethanol-water.

Synthesis Route 2: Fischer Esterification of 2-hydroxy-4-nitrobenzoic acid

This route involves the acid-catalyzed esterification of 2-hydroxy-4-nitrobenzoic acid with methanol. This is a reversible reaction, and using an excess of methanol can help drive the equilibrium towards the product side.

Experimental Workflow: Fischer Esterification

Caption: Workflow for the Fischer esterification of 2-hydroxy-4-nitrobenzoic acid.

Detailed Methodology (Adapted from the esterification of similar carboxylic acids): [8]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydroxy-4-nitrobenzoic acid in an excess of methanol.

-

Catalysis: Cautiously add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Safety Information

This compound and its precursors should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. The acids used in the synthesis are highly corrosive. For detailed safety information, refer to the Safety Data Sheet (SDS) of the specific chemicals being used.

Conclusion

This compound is a valuable building block in organic synthesis. This guide has provided a comprehensive overview of its chemical and physical properties, expected spectroscopic data, and detailed, adaptable protocols for its synthesis. The provided information is intended to support researchers and scientists in the safe and efficient handling and application of this compound in their research and development endeavors.

References

- 1. This compound | CAS#:13684-28-1 | Chemsrc [chemsrc.com]

- 2. This compound(13684-28-1) 1H NMR [m.chemicalbook.com]

- 3. westfield.ma.edu [westfield.ma.edu]

- 4. ochem.weebly.com [ochem.weebly.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to Methyl 2-hydroxy-4-nitrobenzoate (CAS: 13684-28-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxy-4-nitrobenzoate, with the CAS number 13684-28-1, is an aromatic ester belonging to the nitrobenzoate family. Its structure, featuring a salicylic acid backbone with a nitro group substitution, suggests potential for a range of chemical and biological activities. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and potential applications, with a focus on experimental protocols and data presentation for the scientific community.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 13684-28-1 | --INVALID-LINK--[1] |

| Molecular Formula | C₈H₇NO₅ | --INVALID-LINK--[1] |

| Molecular Weight | 197.15 g/mol | --INVALID-LINK--[1] |

| Boiling Point | 324.5 ± 32.0 °C at 760 mmHg | --INVALID-LINK--[2] |

| Density | 1.4 ± 0.1 g/cm³ | --INVALID-LINK--[2] |

| Flash Point | 150.1 ± 25.1 °C | --INVALID-LINK--[2] |

| LogP | 2.55 | --INVALID-LINK--[2] |

| Melting Point | Not available. For comparison, the melting point of the isomeric Methyl 4-hydroxy-2-nitrobenzoate is 161 °C.[3] The melting point of Methyl 4-nitrobenzoate is 94-96 °C, and Methyl 3-nitrobenzoate is 78-80 °C.[4] |

Synthesis

The primary and most direct route for the synthesis of this compound is the Fischer esterification of 2-hydroxy-4-nitrobenzoic acid with methanol in the presence of an acid catalyst. While a specific detailed protocol for this exact reaction is not available in the surveyed literature, a general and widely applicable procedure for Fischer esterification is provided below.

Experimental Protocol: Fischer Esterification of 2-hydroxy-4-nitrobenzoic Acid

This protocol is based on established methods for the esterification of substituted benzoic acids.[5][6][7]

Materials:

-

2-hydroxy-4-nitrobenzoic acid

-

Anhydrous methanol (reagent grade)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (or other suitable extraction solvent)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

pH paper

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 2-hydroxy-4-nitrobenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents). The methanol acts as both a reagent and a solvent.

-

Catalyst Addition: While stirring the solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 0.1-0.2 equivalents). This step is exothermic and should be performed with caution, preferably in an ice bath.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux with continuous stirring for 2 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent, such as ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with deionized water, a saturated solution of sodium bicarbonate to neutralize the acid catalyst (caution: CO₂ evolution), and finally with brine.

-

-

Drying and Isolation:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

-

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol) or by column chromatography on silica gel.

Biological Activity and Potential Applications

Direct experimental data on the biological activity of this compound is currently not available in the public domain literature. However, based on its structural similarity to other well-studied classes of compounds, its potential biological profile can be inferred.

4.1. Relationship to Salicylic Acid and its Derivatives:

As a derivative of salicylic acid, it may possess some of the biological activities associated with this class of compounds, which are known for their anti-inflammatory, analgesic, and antimicrobial properties. Salicylic acid and its derivatives are known to modulate the activity of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.

4.2. Potential as an Antimicrobial Agent:

Nitroaromatic compounds and benzoate esters have independently been investigated for their antimicrobial activities. For instance, 2-hydroxy-4-methoxybenzaldehyde has shown antibacterial and antibiofilm activity against Staphylococcus aureus.[8] Derivatives of 4-hydroxybenzoic acid (parabens) are widely used as antimicrobial preservatives.[4] Therefore, it is plausible that this compound could exhibit activity against various microbial strains.

4.3. Potential in Drug Discovery:

The presence of both a hydroxyl and a nitro group on the aromatic ring can lead to interactions with biological targets, making it a candidate for further investigation in drug discovery programs. Aromatic nitro compounds are known to be intermediates in the synthesis of various pharmaceuticals.

Experimental Protocols for Biological Evaluation

Given the lack of specific data for this compound, the following are general protocols for assessing the potential biological activities based on its structural characteristics.

4.4.1. Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

-

Test compound (this compound)

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Standard antimicrobial agent (positive control)

-

Solvent for the test compound (e.g., DMSO)

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the microorganism.

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in the broth medium in a 96-well plate to achieve a range of concentrations.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with a known antimicrobial agent), a negative control (broth only), and a solvent control.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

-

Determination of MIC: The MIC is the lowest concentration of the compound that results in the complete inhibition of visible microbial growth.

References

- 1. This compound 95% | CAS: 13684-28-1 | AChemBlock [achemblock.com]

- 2. This compound | CAS#:13684-28-1 | Chemsrc [chemsrc.com]

- 3. Methyl 4-hydroxy-2-nitrobenzoate | 178758-50-4 | DHA75850 [biosynth.com]

- 4. Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 7. chemlab.truman.edu [chemlab.truman.edu]

- 8. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of Methyl 2-hydroxy-4-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxy-4-nitrobenzoate is an aromatic ester of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a nitro group and a hydroxyl group on the benzene ring, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed experimental protocol for its synthesis and characterization, and predicted spectral data based on analogous compounds.

Chemical Identifiers

To ensure unambiguous identification, the following chemical identifiers are provided for this compound.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 13684-28-1[1] |

| Molecular Formula | C₈H₇NO₅[1] |

| Molecular Weight | 197.15 g/mol [1] |

| Canonical SMILES | COC(=O)C1=CC=C(--INVALID-LINK--[O-])C=C1O[1] |

| InChI | InChI=1S/C8H7NO5/c1-14-8(11)5-2-3-6(9(12)13)7(10)4-5/h2-4,10H,1H3 |

| InChIKey | UFWJVLMWHVEGBA-UHFFFAOYSA-N |

Molecular Structure and Properties

The molecular structure of this compound is characterized by a benzene ring substituted with a methyl ester group at position 1, a hydroxyl group at position 2, and a nitro group at position 4.

2D Molecular Structure Diagram

References

An In-depth Technical Guide to Methyl 2-hydroxy-4-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxy-4-nitrobenzoate is an aromatic organic compound that serves as a valuable intermediate in synthetic chemistry. Its structure, featuring a benzene ring substituted with a hydroxyl group, a nitro group, and a methyl ester, provides multiple reaction sites for the construction of more complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its applications, particularly in the context of pharmaceutical research and development. The IUPAC name for this compound is This compound .

Chemical and Physical Properties

This compound is a solid at room temperature. Its chemical structure and properties make it a useful building block in various synthetic endeavors. The key physical and chemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 13684-28-1 | [1] |

| Molecular Formula | C₈H₇NO₅ | [1] |

| Molecular Weight | 197.145 g/mol | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| Boiling Point | 324.5 ± 32.0 °C at 760 mmHg | [1] |

| Flash Point | 150.1 ± 25.1 °C | [1] |

| Exact Mass | 197.032425 | [1] |

| LogP | 2.55 | [1] |

| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | [1] |

| Index of Refraction | 1.590 | [1] |

Experimental Protocols

The synthesis of this compound is typically achieved through the electrophilic aromatic substitution (nitration) of methyl 2-hydroxybenzoate (methyl salicylate). The hydroxyl group is an activating, ortho-, para-directing group, while the methoxycarbonyl group is a deactivating, meta-directing group. Therefore, the nitration of methyl salicylate yields a mixture of isomers, primarily the 3-nitro and 5-nitro derivatives. To obtain the 4-nitro isomer, a multi-step synthesis from a different starting material, such as 4-nitrosalicylic acid, is generally required.

Below is a representative experimental protocol for the esterification of 4-nitrosalicylic acid, a common method to produce this compound.

Synthesis of this compound via Esterification of 4-Nitrosalicylic Acid

This procedure is based on standard esterification methods for substituted benzoic acids.[2]

Materials:

-

4-Nitrosalicylic acid

-

Anhydrous methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrosalicylic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Heat the reaction mixture to reflux and maintain this temperature with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Pour the reaction mixture into ice water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

Applications in Drug Development and Research

Nitroaromatic compounds are significant in medicinal chemistry and serve as versatile intermediates in the synthesis of a wide range of pharmaceuticals.[3] While specific biological activities for this compound are not extensively documented, its precursor, 2-hydroxy-4-nitrobenzoic acid, is recognized as a key intermediate in the synthesis of various drugs.[3]

Derivatives of nitrobenzoic acids have shown potential in several therapeutic areas:

-

Antifungal Agents: A study on 3-methyl-4-nitrobenzoate derivatives demonstrated their potential as antifungal agents against various Candida strains.[4] This suggests that the nitrobenzoate scaffold can be a promising starting point for the development of new antifungal drugs.

-

Intermediates for Complex Molecules: Compounds like 2-methyl-4-nitrobenzoic acid are crucial intermediates in the synthesis of drugs such as Tolvaptan, a V2 receptor antagonist.[5] They also serve as building blocks for amino-1H-pyrazole amide derivatives, which have been investigated as Raf kinase inhibitors in cancer research.[6]

-

Antimicrobial and Cytotoxic Effects: Benzoate ester derivatives, in general, have been explored for a range of biological activities, including antimicrobial and cytotoxic effects.[7] The presence of the nitro group can significantly influence the biological properties of these molecules.

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates a common synthetic pathway to obtain this compound, starting from 4-nitrosalicylic acid.

Caption: A flowchart illustrating the synthesis of this compound.

Conclusion

This compound is a valuable chemical intermediate with applications in the synthesis of potentially bioactive molecules. Its straightforward preparation from commercially available starting materials, combined with the reactivity of its functional groups, makes it an attractive building block for drug discovery and development programs. Further research into the biological activities of its derivatives could lead to the identification of novel therapeutic agents.

References

- 1. This compound | CAS#:13684-28-1 | Chemsrc [chemsrc.com]

- 2. METHYL 4-BROMO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

Spectroscopic Analysis of Methyl 2-hydroxy-4-nitrobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Methyl 2-hydroxy-4-nitrobenzoate, a key chemical intermediate in various synthetic applications. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines standardized experimental protocols for data acquisition, and presents a logical workflow for spectroscopic analysis. The information herein is intended to serve as a valuable resource for researchers in compound identification, characterization, and quality control.

Predicted Spectral Data

Due to the limited availability of public domain spectral data for this compound, the following tables present predicted values. These predictions are derived from established spectroscopic principles and analysis of structurally analogous compounds, including salicylates and aromatic nitro compounds.

Table 1: Predicted ¹H NMR Spectral Data

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~11.0 | Singlet | 1H | Ar-OH |

| ~8.30 | Doublet (d) | 1H | H-5 |

| ~7.85 | Doublet of Doublets (dd) | 1H | H-6 |

| ~7.75 | Doublet (d) | 1H | H-3 |

| ~3.95 | Singlet | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ) (ppm) | Assignment |

| ~168.0 | C=O (Ester) |

| ~163.0 | C-2 (C-OH) |

| ~150.0 | C-4 (C-NO₂) |

| ~131.0 | C-6 |

| ~120.0 | C-5 |

| ~118.0 | C-3 |

| ~115.0 | C-1 |

| ~53.0 | -OCH₃ |

Table 3: Predicted IR Absorption Data

(Sample State: Solid, e.g., KBr pellet or ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3000 | Broad, Medium | O-H stretch (phenolic) |

| 3100 - 3000 | Medium-Weak | C-H stretch (aromatic) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1600, ~1475 | Medium | C=C stretch (aromatic ring) |

| 1550 - 1475 | Strong | Asymmetric NO₂ stretch |

| 1360 - 1290 | Strong | Symmetric NO₂ stretch |

| ~1250 | Strong | C-O stretch (ester) |

| 890 - 835 | Medium | C-N stretch |

Table 4: Predicted Mass Spectrometry (EI-MS) Data

| m/z | Relative Intensity | Proposed Fragment |

| 197 | Moderate | [M]⁺ (Molecular Ion) |

| 166 | High | [M - OCH₃]⁺ |

| 138 | High | [M - OCH₃ - CO]⁺ |

| 120 | Moderate | [M - NO₂ - OH]⁺ |

| 92 | Moderate | [C₆H₄O]⁺ |

| 76 | Low | [C₆H₄]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented. These protocols are standardized for aromatic ester compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh 5-10 mg of solid this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) within a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

-

Securely cap the NMR tube and ensure the sample is fully dissolved, using gentle agitation if necessary.

-

-

¹H NMR Spectroscopy :

-

Instrument : 400 MHz (or higher) NMR Spectrometer.

-

Locking : Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shimming : Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition : Utilize a standard single-pulse experiment. Set the spectral width to cover a range of 0-12 ppm. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

-

Processing : Apply Fourier transformation to the Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm. Integrate the signals to determine the relative proton ratios.

-

-

¹³C NMR Spectroscopy :

-

Instrument : 100 MHz (or higher, corresponding to the ¹H frequency) NMR Spectrometer.

-

Acquisition : Employ a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each unique carbon. Set the spectral width to 0-220 ppm. A larger number of scans is required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Processing : Process the FID similarly to the ¹H spectrum. Reference the spectrum to the CDCl₃ solvent signal at ~77.16 ppm.

-

Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy

-

Instrument Preparation :

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe, then allow it to dry completely.

-

-

Background Spectrum :

-

Acquire a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Analysis :

-

Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

-

Data Processing :

-

The software will automatically perform the background subtraction. Identify and label the significant absorption peaks.

-

Electron Ionization - Mass Spectrometry (EI-MS)

-

Sample Introduction :

-

Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC). If using GC, dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.

-

-

Instrumentation and Conditions :

-

Ionization Mode : Electron Ionization (EI).

-

Ionization Energy : Standard 70 eV to ensure fragmentation patterns are consistent and comparable to spectral libraries.

-

Mass Analyzer : Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

-

Mass Range : Scan a mass-to-charge (m/z) range appropriate for the compound, typically from m/z 40 to 300.

-

Ion Source Temperature : Maintain at a consistent temperature, for example, 230 °C, to ensure reproducible fragmentation.

-

-

Data Acquisition and Analysis :

-

Acquire the mass spectrum. The data system will plot the relative abundance of ions as a function of their m/z ratio.

-

Identify the molecular ion peak ([M]⁺) and the major fragment ions. The most intense peak is designated as the base peak (100% relative abundance).

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of an organic compound such as this compound.

Synthesis of Methyl 2-hydroxy-4-nitrobenzoate: A Technical Guide to Precursor Selection and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxy-4-nitrobenzoate is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other fine chemicals. Its structure, featuring a salicylic acid backbone with a nitro group, offers multiple reaction sites for further functionalization. This technical guide provides an in-depth analysis of the primary precursors and synthetic pathways for the preparation of this compound, with a focus on experimental protocols, quantitative data, and process visualization to aid researchers in their synthetic endeavors.

Core Synthetic Pathways and Precursor Analysis

Two principal synthetic routes have been identified for the efficient synthesis of this compound. These pathways are distinguished by their starting materials, offering flexibility based on precursor availability and laboratory capabilities.

-

Direct Esterification of 2-hydroxy-4-nitrobenzoic acid: This is the most straightforward approach, utilizing 2-hydroxy-4-nitrobenzoic acid (also known as 4-nitrosalicylic acid) as the immediate precursor. The synthesis is achieved through a Fischer esterification reaction with methanol in the presence of an acid catalyst. This method is highly efficient and generally proceeds with high yields.

-

Diazotization of 2-amino-4-nitrobenzoic acid followed by Esterification: This two-step pathway begins with 2-amino-4-nitrobenzoic acid. The amino group is first converted to a hydroxyl group via a diazotization reaction, yielding the intermediate 2-hydroxy-4-nitrobenzoic acid. This intermediate is then esterified as described in the first route. While involving an additional step, this pathway is advantageous when 2-amino-4-nitrobenzoic acid is a more readily available or cost-effective starting material.

The selection of the optimal precursor is contingent on factors such as commercial availability, cost, and the desired scale of the synthesis.

Experimental Protocols

The following sections provide detailed experimental methodologies for the key transformations in the synthesis of this compound.

Protocol 1: Fischer Esterification of 2-hydroxy-4-nitrobenzoic acid

This protocol outlines the direct conversion of 2-hydroxy-4-nitrobenzoic acid to this compound.

Materials:

-

2-hydroxy-4-nitrobenzoic acid

-

Anhydrous Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of 2-hydroxy-4-nitrobenzoic acid (1.0 equivalent) in anhydrous methanol, cautiously add concentrated sulfuric acid as a catalyst.

-

Heat the reaction mixture to reflux (approximately 65 °C) and maintain for an extended period (typically 16-96 hours) until reaction completion is observed by thin-layer chromatography (TLC).[1][2]

-

After cooling the reaction mixture to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with a saturated solution of sodium bicarbonate, water, and brine.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of 2-hydroxy-4-nitrobenzoic acid from 2-amino-4-nitrobenzoic acid via Diazotization

This protocol details the conversion of the amino precursor to the key hydroxy-intermediate.

Materials:

-

2-amino-4-nitrobenzoic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Copper salt (e.g., Copper(II) Sulfate)

-

Ice

-

Beakers

-

Stirring rod

Procedure:

-

Dissolve 2-amino-4-nitrobenzoic acid in well-cooled concentrated sulfuric acid with agitation.[3]

-

In a separate container, prepare a solution of sodium nitrite.

-

Slowly add the sodium nitrite solution to the acidic solution of the amino-benzoic acid while maintaining a low temperature (0-5 °C) with an ice bath to form the diazonium salt.

-

Dilute the resulting diazonium salt solution with water.

-

Add the diluted solution to a warm solution containing a copper salt and boil the mixture.[3] This step facilitates the decomposition of the diazonium salt and the formation of 2-hydroxy-4-nitrobenzoic acid.

-

Upon cooling, the 2-hydroxy-4-nitrobenzoic acid will crystallize out of the solution.

-

Filter the solid product, wash with cold water, and dry. The crude product can be purified by recrystallization.[3]

-

The resulting 2-hydroxy-4-nitrobenzoic acid can then be esterified using the procedure described in Protocol 1 .

Quantitative Data Summary

The efficiency of a synthetic route is a critical factor for researchers. The following tables summarize the reported yields for the key reactions in the synthesis of this compound.

Table 1: Esterification of 2-hydroxy-4-nitrobenzoic acid

| Starting Material | Product | Catalyst | Solvent | Reaction Time | Yield | Reference |

| 2-hydroxy-4-nitrobenzoic acid | This compound | H₂SO₄ | Methanol | 16 h | 95% | [1] |

| 2-hydroxy-4-nitrobenzoic acid | This compound | Not specified | Methanol | Not specified | 81% | [4] |

| 2-hydroxy-4-nitrobenzoic acid | This compound | Thionyl chloride | Methanol | 15 h | 89% | [5] |

Table 2: Diazotization of 2-amino-4-nitrobenzoic acid

| Starting Material | Product | Reagents | Yield | Reference |

| 2-amino-4-nitrobenzoic acid | 2-hydroxy-4-nitrobenzoic acid | H₂SO₄, NaNO₂, Copper salt | Good yields | [3] |

Note: While the patent describes the yield as "good," a specific percentage was not provided.

Visualization of Synthetic Pathways and Workflows

To further elucidate the synthetic processes, the following diagrams have been generated using the DOT language.

References

- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. METHYL 4-AMINOSALICYLATE | 4136-97-4 [chemicalbook.com]

- 4. repository.unipr.it [repository.unipr.it]

- 5. New N-phenylpyrrolamide DNA gyrase B inhibitors: Optimization of efficacy and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isomers of Methyl 2-hydroxy-4-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of Methyl 2-hydroxy-4-nitrobenzoate, focusing on their synthesis, physicochemical properties, and spectroscopic data. This information is critical for researchers in medicinal chemistry, materials science, and organic synthesis for the identification, characterization, and utilization of these compounds.

Introduction to Methyl Hydroxynitrobenzoate Isomers

Methyl esters of hydroxynitrobenzoic acids are a class of organic compounds with significant potential in various scientific domains. The interplay of the electron-withdrawing nitro group and the electron-donating hydroxyl group on the benzene ring, along with the methyl ester functionality, imparts unique chemical and physical properties to these molecules. Their structural diversity, arising from the different substitution patterns of these functional groups, leads to a range of isomers, each with distinct characteristics. Understanding the properties of each isomer is crucial for their application in areas such as pharmaceutical intermediates, building blocks for complex organic synthesis, and materials science.

This guide focuses on the isomers of this compound, providing a comparative analysis of their properties to aid in research and development.

Isomers of this compound: An Overview

The constitutional isomers of this compound are presented below. Each isomer's properties are detailed in the subsequent sections.

Figure 1: Overview of Methyl Hydroxynitrobenzoate Isomers.

Physicochemical and Spectroscopic Properties

The following tables summarize the key physicochemical and spectroscopic data for the identified isomers of this compound.

Table 1: Physicochemical Properties of Methyl Hydroxynitrobenzoate Isomers

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Methyl 2-hydroxy-3-nitrobenzoate | 22621-41-6 | C₈H₇NO₅ | 197.14 | Not available |

| This compound | 13684-28-1 | C₈H₇NO₅ | 197.15 | Not available |

| Methyl 2-hydroxy-5-nitrobenzoate | 17302-46-4 | C₈H₇NO₅ | 197.14 | Not available |

| Methyl 2-hydroxy-6-nitrobenzoate | 1261504-50-0 | C₈H₇NO₅ | 197.15 | Not available |

| Methyl 3-hydroxy-4-nitrobenzoate | 713-52-0 | C₈H₇NO₅ | 197.14 | 89.5-90.5[1] |

| Methyl 4-hydroxy-2-nitrobenzoate | 178758-50-4 | C₈H₇NO₅ | 197.14 | 161 |

| Methyl 4-hydroxy-3-nitrobenzoate | 99-42-3 | C₈H₇NO₅ | 197.14 | Not available |

Table 2: Spectroscopic Data for Methyl 3-hydroxy-4-nitrobenzoate[1]

| Spectroscopic Technique | Data |

| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 10.50 (s, 1H), 8.17 (d, J=8.8 Hz, 1H), 7.83 (d, J=1.7 Hz, 1H), 7.61 (dd, J=8.8, 1.7 Hz, 1H), 3.96 (s, 3H) |

| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm): 164.97 (C=O), 154.79 (C), 138.10 (C), 135.90 (C), 125.41 (CH), 121.80 (CH), 120.73 (CH), 53.08 (CH₃) |

| Infrared (IR) (ATR) | ν (cm⁻¹): 3310, 3124, 3050, 2962, 2842, 1720, 1622, 1587, 1521, 1476, 1434, 1323, 1283, 1222, 1147, 1098, 1067, 967, 891, 843, 798, 780, 743, 666 |

| Mass Spectrometry (MS) (ESI) | m/z: 196 ([M-H]⁻) |

| UV-Vis (Methanol) | λmax (nm): 238, 270, 351 |

Table 3: Available Spectroscopic Data for Other Isomers

| Isomer | Spectroscopic Technique | Data |

| Methyl 2-hydroxy-3-nitrobenzoate | GC-MS | m/z: 197 (M⁺), 166, 165[1] |

| FTIR (KBr) | Available[1] | |

| Methyl 4-hydroxy-3-nitrobenzoate | IR (Gas Phase) | Available[2] |

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis and characterization of methyl hydroxynitrobenzoate isomers based on available literature.

Synthesis of Methyl 3-hydroxy-4-nitrobenzoate[1]

This procedure describes the esterification of 3-hydroxy-4-nitrobenzoic acid.

Materials:

-

3-hydroxy-4-nitrobenzoic acid

-

Methanol (HPLC grade)

-

Concentrated sulfuric acid

-

Sodium bicarbonate

-

Ethyl acetate

-

Saturated brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 3-hydroxy-4-nitrobenzoic acid (1.88 g, 10.3 mmol) in undried HPLC-grade methanol (60 mL).

-

Slowly add concentrated sulfuric acid (0.5 mL) dropwise to the solution.

-

Heat the reaction mixture to reflux for 18 hours.

-

After cooling, neutralize the reaction mixture by adding sodium bicarbonate.

-

Remove the solvent by evaporation under reduced pressure.

-

To the residue, add water and ethyl acetate for extraction. Separate the aqueous layer.

-

Extract the aqueous layer five more times with ethyl acetate.

-

Combine all organic layers, wash twice with saturated brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the organic phase under reduced pressure to yield methyl 3-hydroxy-4-nitrobenzoate as yellow crystals.

Figure 2: Workflow for the Synthesis of Methyl 3-hydroxy-4-nitrobenzoate.

General Spectroscopic Characterization Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized methyl hydroxynitrobenzoate isomer.

Figure 3: General Workflow for Spectroscopic Characterization.

Applications in Research and Drug Development

While specific biological activities for many of the methyl hydroxynitrobenzoate isomers are not extensively documented in publicly available literature, related nitroaromatic compounds are of significant interest in drug discovery. The nitro group can act as a bioisostere for other functional groups and can be crucial for molecular interactions with biological targets. Furthermore, the nitro group can be a precursor to an amino group, opening up a wide array of synthetic possibilities for creating libraries of compounds for screening.

For instance, substituted nitrobenzoic acids have been investigated for their potential as inhibitors of cancer cell migration. This suggests that the methyl ester derivatives could also be valuable starting points for the development of novel therapeutic agents. Further research is warranted to explore the pharmacological profiles of these isomers.

Conclusion

This technical guide has summarized the available information on the isomers of this compound. While comprehensive data is not available for all isomers, this guide provides a solid foundation for researchers working with these compounds. The detailed synthesis and spectroscopic data for Methyl 3-hydroxy-4-nitrobenzoate serve as a valuable reference. Further investigation into the synthesis, properties, and potential applications of the other isomers is encouraged to fully unlock their scientific potential.

References

Methodological & Application

"Methyl 2-hydroxy-4-nitrobenzoate" synthesis protocol from 4-nitrosalicylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of methyl 2-hydroxy-4-nitrobenzoate via the Fischer esterification of 4-nitrosalicylic acid. While a specific protocol for this exact transformation is not widely published, the methodology presented here is based on well-established principles of Fischer esterification, particularly drawing parallels from the esterification of salicylic acid and other substituted benzoic acids.[1][2][3][4][5] The protocol outlines the necessary reagents, equipment, reaction conditions, and purification steps. Additionally, representative data from analogous reactions are presented to provide an expected range for reaction outcomes.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other bioactive molecules. The presence of the nitro group, hydroxyl group, and the methyl ester provides multiple points for further chemical modification. The most direct and classical approach for the synthesis of this compound is the acid-catalyzed esterification of 4-nitrosalicylic acid with methanol.[1][4] This reaction, known as the Fischer esterification, is an equilibrium process that can be driven to completion by using an excess of the alcohol and/or by removing the water formed during the reaction.[2][3] Concentrated sulfuric acid is a commonly employed catalyst for this transformation.[4][5]

Experimental Protocol

This protocol is adapted from established procedures for the Fischer esterification of salicylic acid and other substituted benzoic acids.[4][5]

Materials:

-

4-Nitrosalicylic acid (C₇H₅NO₅, MW: 183.12 g/mol )[6]

-

Anhydrous Methanol (CH₃OH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Hexane

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-nitrosalicylic acid.

-

Reagent Addition: Add a significant excess of anhydrous methanol to the flask. The methanol acts as both a reagent and a solvent.

-

Catalyst Addition: While stirring the mixture, slowly and carefully add a catalytic amount of concentrated sulfuric acid. The addition of sulfuric acid to methanol is exothermic and should be done cautiously, preferably in an ice bath.[5]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath.[7] The reaction should be maintained at reflux with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete (as determined by TLC or a set time), allow the mixture to cool to room temperature.

-

Carefully neutralize the excess acid by slowly adding the reaction mixture to a saturated solution of sodium bicarbonate. Be cautious as this will cause gas evolution (CO₂).

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

-

Data Presentation

The following tables provide representative quantitative data from analogous Fischer esterification reactions to serve as a benchmark for the synthesis of this compound.

Table 1: Reaction Parameters for Fischer Esterification of Aromatic Carboxylic Acids.

| Carboxylic Acid | Alcohol | Catalyst | Reaction Time (hours) | Yield (%) | Reference |

| Salicylic Acid | Methanol | H₂SO₄ | 1.25 | - | [5] |

| Benzoic Acid | Methanol | H₂SO₄ | - | 90 | [8] |

| m-Nitrobenzoic Acid | Methanol | H₂SO₄ | - | 81-85 | [9] |

| Hippuric Acid | Cyclohexanol | p-TsOH | 30 | 96 | [8] |

Table 2: Physical Properties of 4-Nitrosalicylic Acid and Related Compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Nitrosalicylic acid | C₇H₅NO₅ | 183.12 | - |

| This compound | C₈H₇NO₅ | 197.14 | 161 |

| Methyl 4-nitrobenzoate | C₈H₇NO₄ | 181.15 | - |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

The signaling pathway for the Fischer esterification mechanism is detailed below, illustrating the key steps of the acid-catalyzed reaction.

Caption: Mechanism of Fischer Esterification.

References

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. quora.com [quora.com]

- 5. westfield.ma.edu [westfield.ma.edu]

- 6. 4-Nitrosalicylic acid | C7H5NO5 | CID 69266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Discussion for reaction of methanol and salicylic acid | Filo [askfilo.com]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols: Nitration of Methyl Salicylate to Yield Methyl 2-hydroxy-4-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitration of methyl salicylate is a crucial reaction in synthetic organic chemistry, yielding nitro-substituted derivatives that serve as versatile intermediates in the synthesis of various pharmaceutical compounds and other fine chemicals. This document provides detailed application notes and protocols for the regioselective nitration of methyl salicylate to produce Methyl 2-hydroxy-4-nitrobenzoate. The hydroxyl and methoxycarbonyl groups of methyl salicylate direct the electrophilic substitution to specific positions on the aromatic ring. While the hydroxyl group is an activating ortho-, para-director and the methoxycarbonyl group is a deactivating meta-director, the formation of the 4-nitro isomer is a subject of interest. The protocols provided herein are based on established principles of electrophilic aromatic substitution, adapted for this specific transformation.

Reaction Principle

The synthesis of this compound from methyl salicylate is achieved through an electrophilic aromatic substitution reaction. A nitrating mixture, typically composed of concentrated nitric acid and concentrated sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺). The sulfuric acid acts as a catalyst by protonating the nitric acid, which then loses a water molecule to form the nitronium ion. The electron-rich aromatic ring of methyl salicylate then attacks the nitronium ion, leading to the substitution of a hydrogen atom with a nitro group. The regioselectivity of the reaction, favoring the para-position to the hydroxyl group, is influenced by a combination of electronic and steric factors.

Experimental Protocols

Protocol 1: Nitration using a Mixture of Concentrated Nitric and Sulfuric Acids

This protocol is a standard method for the nitration of aromatic compounds and has been adapted for the synthesis of this compound.

Materials:

-

Methyl salicylate

-

Concentrated nitric acid (70%)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Distilled water

-

Ethanol (for recrystallization)

-

Sodium bicarbonate solution (5%)

-

Anhydrous magnesium sulfate

-

Round-bottom flask (100 mL)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Beaker (250 mL)

-

Büchner funnel and filter flask

-

Melting point apparatus

Procedure:

-

Preparation of the Nitrating Mixture: In a clean and dry 50 mL beaker, carefully add 10 mL of concentrated sulfuric acid. Cool the beaker in an ice bath. Slowly, with constant stirring, add 10 mL of concentrated nitric acid to the sulfuric acid. Maintain the temperature of the mixture below 10 °C throughout the addition. This mixture contains the active nitronium ion electrophile.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of methyl salicylate in 15 mL of concentrated sulfuric acid. Cool this solution in an ice bath to 0-5 °C with continuous stirring.

-

Nitration Reaction: Slowly add the prepared nitrating mixture dropwise from a dropping funnel to the solution of methyl salicylate over a period of 30-45 minutes. It is crucial to maintain the reaction temperature between 0 °C and 5 °C to control the reaction rate and minimize the formation of byproducts.

-

Reaction Completion and Quenching: After the complete addition of the nitrating mixture, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours.

-

Isolation of the Crude Product: Carefully pour the reaction mixture onto 100 g of crushed ice in a 250 mL beaker with vigorous stirring. A yellow solid precipitate of the crude product will form.

-

Filtration and Washing: Allow the ice to melt completely, then filter the crude product using a Büchner funnel. Wash the solid precipitate with copious amounts of cold distilled water until the washings are neutral to litmus paper. Subsequently, wash the product with a small amount of cold 5% sodium bicarbonate solution to remove any residual acid, followed by a final wash with cold distilled water.

-

Drying: Press the crude product as dry as possible on the filter paper. The crude product can be air-dried or dried in a desiccator over anhydrous calcium chloride.

Purification:

-

Recrystallization: The crude this compound can be purified by recrystallization from ethanol. Dissolve the crude product in a minimum amount of hot ethanol.

-

Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

-

Isolation of Pure Product: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.

-

Drying: Dry the purified crystals in a vacuum oven at a low temperature to obtain pure this compound.

Data Presentation

| Parameter | Value | Reference |

| Reactants | ||

| Methyl Salicylate | 5.0 g | N/A |

| Conc. Nitric Acid | 10 mL | N/A |

| Conc. Sulfuric Acid | 25 mL (15 mL + 10 mL) | N/A |

| Reaction Conditions | ||

| Temperature | 0-5 °C | [1][2] |

| Reaction Time | 1-2 hours | [3] |

| Product | ||

| Expected Product | This compound | N/A |

| Theoretical Yield | (To be calculated based on the limiting reagent) | N/A |

| Appearance | Yellow solid | N/A |

Visualizations

Reaction Pathway

The following diagram illustrates the electrophilic aromatic substitution mechanism for the nitration of methyl salicylate to yield this compound.

Caption: Reaction mechanism for the nitration of methyl salicylate.

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

References

Application Note: GC-MS Method for the Detection and Quantification of Methyl 2-hydroxy-4-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxy-4-nitrobenzoate is a chemical compound of interest in pharmaceutical and chemical synthesis. Its accurate detection and quantification are crucial for quality control, impurity profiling, and research applications. This application note provides a detailed protocol for a gas chromatography-mass spectrometry (GC-MS) method for the analysis of this compound. The method is designed to be a robust starting point for researchers and may require further validation for specific matrices.

Due to the presence of a polar hydroxyl group, a derivatization step is often recommended to improve the volatility and chromatographic peak shape of the analyte, leading to enhanced sensitivity and accuracy.[1][2] This protocol will include an optional silylation step.

Materials and Methods

Reagents and Materials

-

Methylene chloride (GC grade)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Ethyl acetate (GC grade)

-

Anhydrous sodium sulfate

-

Helium (99.999% purity)

-

Standard laboratory glassware

Instrumentation

A standard gas chromatograph coupled with a mass spectrometer is required. The following configuration is recommended based on methods for similar compounds:

-

Gas Chromatograph (GC): Agilent 7890B GC or equivalent

-

Mass Spectrometer (MS): Agilent 5977A MSD or equivalent

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column[6]

-

Injector: Split/splitless injector

Experimental Workflow

Caption: Experimental workflow for the GC-MS analysis of this compound.

Standard and Sample Preparation

Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

-

Dissolve and make up to volume with methylene chloride to obtain a stock solution of 1 mg/mL.

-

Perform serial dilutions of the stock solution with methylene chloride to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation (Liquid-Liquid Extraction):

This is a general procedure and should be optimized for the specific sample matrix.

-

Accurately weigh or measure a known amount of the sample into a centrifuge tube.

-

Add a suitable volume of water to dissolve or suspend the sample.

-

Add an equal volume of methylene chloride.

-

Vortex the tube for 2 minutes to ensure thorough mixing.

-

Centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the lower organic layer (methylene chloride) to a clean vial.

-

Pass the organic extract through a small column of anhydrous sodium sulfate to remove any residual water.

-

The sample is now ready for derivatization or direct injection.

Derivatization (Silylation - Optional):

-

Evaporate 100 µL of the standard or sample extract to dryness under a gentle stream of nitrogen.

-

Add 100 µL of ethyl acetate and 100 µL of BSTFA + 1% TMCS to the dried residue.[2]

-

Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or water bath.[2]

-

Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Instrumental Parameters

The following instrumental parameters are proposed as a starting point and may require optimization:

| Parameter | Value | Reference |

| Injector Temperature | 250°C | [6] |

| Injection Volume | 1 µL | [6] |

| Split Ratio | 20:1 (can be adjusted based on concentration) | [6] |

| Carrier Gas | Helium | [6] |

| Flow Rate | 1.0 mL/min (constant flow) | [6] |

| Oven Program | Initial: 100°C, hold for 2 minRamp: 15°C/min to 280°CFinal Hold: 280°C for 5 min | Adapted from[6] |

| MS Transfer Line Temp | 280°C | [6] |

| Ion Source Temperature | 230°C | [6] |

| Ionization Mode | Electron Ionization (EI) | [6] |

| Ionization Energy | 70 eV | [6] |

| Mass Range (Scan) | m/z 40-400 | Adapted from[6] |

| SIM Ions (Proposed) | To be determined from the mass spectrum of the standard. |

Results and Discussion

Chromatography and Mass Spectrometry

The proposed GC method is expected to provide good chromatographic separation of this compound, with a sharp and symmetrical peak. The retention time will be dependent on the final optimized method but is anticipated to be in the range of 10-15 minutes.

The mass spectrum of this compound (Molecular Weight: 197.14 g/mol ) is expected to show a molecular ion peak (M+) at m/z 197.[3] Key fragment ions can be predicted based on the structure and will be used for confirmation and for setting up a sensitive Selected Ion Monitoring (SIM) method for quantitative analysis.

Predicted Fragmentation Pathway

Caption: Predicted electron ionization fragmentation pathway of this compound.

Method Validation (Hypothetical Data)

A full method validation should be performed according to ICH guidelines. The following table presents expected performance characteristics based on similar analytical methods.[7][8]

| Validation Parameter | Expected Result |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.05 - 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.15 - 0.3 µg/mL |

| Precision (RSD%) | < 15% at LOQ, < 10% otherwise |

| Accuracy (Recovery %) | 90 - 110% |

Quantitative Analysis

For accurate quantification, a calibration curve should be constructed by plotting the peak area of the analyte against its concentration. An internal standard can be used to improve precision and accuracy. The concentration of this compound in samples can then be determined from this calibration curve.

Conclusion

This application note provides a comprehensive, albeit proposed, GC-MS method for the detection and quantification of this compound. The protocol includes detailed steps for sample preparation, instrumental analysis, and data processing. The method is intended to be a starting point and should be thoroughly validated for the specific application and sample matrix to ensure reliable and accurate results. The optional derivatization step can be employed to enhance the chromatographic performance for trace-level analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | CAS#:13684-28-1 | Chemsrc [chemsrc.com]

- 4. This compound | 13684-28-1 [chemicalbook.com]

- 5. This compound | 13684-28-1 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 8. Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Purification of Methyl 2-hydroxy-4-nitrobenzoate by Recrystallization

Introduction

Methyl 2-hydroxy-4-nitrobenzoate is a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The purity of this compound is critical for the successful outcome of subsequent synthetic steps and the overall quality of the final product. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound by recrystallization, aimed at researchers, scientists, and professionals in the field of drug development. The protocol is designed to effectively remove impurities, leading to a significant enhancement in the purity of the final product.

Compound Data

A summary of the physical and chemical properties of this compound is provided below. It is important to note that a definitive melting point for this compound is not consistently reported in the literature. Therefore, the determination of the melting point of the recrystallized product is a crucial step in assessing its purity.

| Property | Value | Source |

| Chemical Name | This compound | IUPAC |

| CAS Number | 13684-28-1 | [1][2][3] |